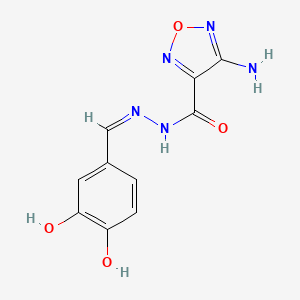
2-(2-phenylethyl)-4-(phenylsulfonyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-phenylethyl)-4-(phenylsulfonyl)morpholine, also known as PSEM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a morpholine derivative that has a phenylsulfonyl group attached to one of its nitrogen atoms and a phenylethyl group attached to the other nitrogen atom. PSEM has been found to have a unique mechanism of action that has made it a valuable tool for research in the fields of neuroscience, pharmacology, and physiology.
Wirkmechanismus
2-(2-phenylethyl)-4-(phenylsulfonyl)morpholine selectively blocks the activity of the GIRK channel by binding to a specific site on the channel. This binding causes a conformational change in the channel that prevents the flow of potassium ions through the channel. This, in turn, leads to changes in the electrical activity of cells that are regulated by the GIRK channel.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. In the nervous system, it has been shown to regulate the release of neurotransmitters such as dopamine and acetylcholine. It has also been shown to affect the activity of neurons in the hippocampus, a brain region involved in learning and memory. In the cardiovascular system, this compound has been shown to regulate heart rate and blood pressure.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(2-phenylethyl)-4-(phenylsulfonyl)morpholine in lab experiments is its selectivity for the GIRK channel. This allows researchers to study the specific role of this channel in various physiological processes. However, one limitation of using this compound is that it is not a reversible blocker of the GIRK channel. This means that once the channel is blocked, it cannot be unblocked by removing this compound from the system.
Zukünftige Richtungen
There are several future directions for research involving 2-(2-phenylethyl)-4-(phenylsulfonyl)morpholine. One area of interest is the role of the GIRK channel in addiction and drug abuse. This compound has been shown to affect the release of dopamine, a neurotransmitter involved in reward and motivation. By studying the role of the GIRK channel in addiction, researchers may be able to develop new treatments for drug abuse. Another area of interest is the use of this compound in the treatment of epilepsy. This compound has been shown to affect the activity of neurons in the hippocampus, a brain region involved in the development of epilepsy. By studying the effects of this compound on epilepsy, researchers may be able to develop new treatments for this condition.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its unique mechanism of action has made it a valuable tool for research in the fields of neuroscience, pharmacology, and physiology. While there are limitations to its use, this compound has the potential to lead to new treatments for a wide range of conditions.
Synthesemethoden
The synthesis of 2-(2-phenylethyl)-4-(phenylsulfonyl)morpholine is a complex process that involves several steps. The most common method of synthesizing this compound is through the reaction of 2-(2-phenylethyl)morpholine with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place under anhydrous conditions and requires careful temperature control to prevent side reactions.
Wissenschaftliche Forschungsanwendungen
2-(2-phenylethyl)-4-(phenylsulfonyl)morpholine has been found to be a valuable tool in scientific research due to its unique mechanism of action. It has been shown to selectively block the activity of a specific type of ion channel called the GIRK channel. The GIRK channel is involved in many physiological processes, including the regulation of heart rate, neuronal excitability, and pain perception. By selectively blocking the GIRK channel, this compound has been used to study the role of this channel in various physiological processes.
Eigenschaften
IUPAC Name |
4-(benzenesulfonyl)-2-(2-phenylethyl)morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3S/c20-23(21,18-9-5-2-6-10-18)19-13-14-22-17(15-19)12-11-16-7-3-1-4-8-16/h1-10,17H,11-15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAHWCQOZSBEBAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1S(=O)(=O)C2=CC=CC=C2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{1-[(dimethylamino)carbonyl]-2-[5-(4-nitrophenyl)-2-furyl]vinyl}benzamide](/img/structure/B6107999.png)
![ethyl (4-{[2-[(4-chlorophenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}phenoxy)acetate](/img/structure/B6108006.png)
![N-[3-(methylthio)phenyl]quinuclidin-3-amine](/img/structure/B6108010.png)
![1-[2-hydroxy-3-(4-methoxy-2-{[4-(2-methoxyethyl)-1-piperazinyl]methyl}phenoxy)propyl]-4-piperidinol](/img/structure/B6108016.png)

![2-(3-chloro-4-ethoxybenzyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6108030.png)
![{2-[(1-benzyl-1H-benzimidazol-2-yl)thio]ethyl}dimethylamine dihydrochloride](/img/structure/B6108036.png)
![N-(3-chloro-4-methoxyphenyl)-2-{[4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B6108047.png)

![1-(2-methoxybenzyl)-N-[(2-methyl-1H-indol-5-yl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6108054.png)
![4-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-5,5-dimethyl-4,5-dihydro-1,3,4-thiadiazol-2-amine](/img/structure/B6108075.png)
![ethyl 5-[(4-nitrobenzoyl)amino]-1-phenyl-1H-pyrazole-4-carboxylate](/img/structure/B6108076.png)
![5-[(7-ethyl-1H-indol-3-yl)methylene]-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6108080.png)
![2-acetyl-3-[(2-methylphenyl)amino]-2-cyclopenten-1-one](/img/structure/B6108088.png)